molecular formula C17H24N2O3 B6041442 2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate

2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate

Cat. No.: B6041442
M. Wt: 304.4 g/mol
InChI Key: HGRCEQMEGPEQBD-UHFFFAOYSA-N
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Properties

IUPAC Name

2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13(2)12-22-17(21)18-15-9-5-4-8-14(15)16(20)19-10-6-3-7-11-19/h4-5,8-9,13H,3,6-7,10-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRCEQMEGPEQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC=CC=C1C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate typically involves the reaction of 2-methylpropyl chloroformate with N-[2-(piperidine-1-carbonyl)phenyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions are generally mild, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate involves its interaction with biological targets through the carbamate and piperidine moieties. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The piperidine ring can interact with various receptors in the central nervous system, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropyl N-[2-(piperidine-1-carbonyl)phenyl]carbamate is unique due to the combination of the 2-methylpropyl group and the piperidine ring. This combination provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a pharmacological agent .

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